molecular formula C14H26N2O7+2 B1247396 Spectinomycin(2+)

Spectinomycin(2+)

Cat. No. B1247396
M. Wt: 334.37 g/mol
InChI Key: UNFWWIHTNXNPBV-WXKVUWSESA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Spectinomycin(2+) is an organic cation obtained by protonation of the secondary amino groups of spectinomycin. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a spectinomycin and a spectinomycin(1+).

Scientific Research Applications

Antibacterial Efficacy and Clinical Studies

Spectinomycin, derived from Streptomyces spectabilis, has been studied for its antibacterial efficacy, especially in treating gonococcal infections. Clinical trials have demonstrated the antibiotic's effectiveness in curing gonorrhea with minimal failures, highlighting its role as a potent treatment option (Duncan et al., 1972; Kojima et al., 2008; Guzmán et al., 1992). Additionally, spectinomycin's ability to treat chancroid effectively with a single dose has been noted, indicating its potential as a safe and efficient alternative treatment (Guzmán et al., 1992).

Resistance and Drug Sensitivity

Despite its effectiveness, the emergence of spectinomycin-resistant Neisseria gonorrhoeae strains has been a concern, prompting studies on the drug's resistance and sensitivity profiles. Research has observed a rapid emergence of spectinomycin resistance, advocating for cautious use and enhanced surveillance programs (Boslego et al., 1987). Studies on the correlation between antibiotic susceptibility and treatment results have provided insights into the drug's efficacy and the challenges posed by resistant strains (Jaffe et al., 1976).

Comparative Studies with Other Antibiotics

Comparative studies with other antibiotics like tetracycline and erythromycin have been conducted to understand spectinomycin's relative effectiveness and to inform treatment choices for specific bacterial infections (Karney et al., 1977; Ballard et al., 1990).

Clinical Applications and Patient Care

Research has also focused on improving patient care by optimizing injection methods for Spectinomycin Hydrochloride, aiming to enhance the success rate of injections, reduce pain, and decrease local induration after injection (Yan-hon, 2011). This focus on patient-centric approaches highlights the importance of not only the drug's efficacy but also the overall treatment experience.

properties

Product Name

Spectinomycin(2+)

Molecular Formula

C14H26N2O7+2

Molecular Weight

334.37 g/mol

IUPAC Name

methyl-[(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11-(methylazaniumyl)-7-oxo-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-13-yl]azanium

InChI

InChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3/p+2/t5-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1

InChI Key

UNFWWIHTNXNPBV-WXKVUWSESA-P

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)[NH2+]C)O)[NH2+]C)O)O

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)[NH2+]C)O)[NH2+]C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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